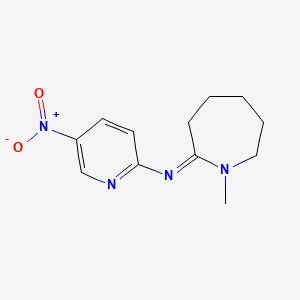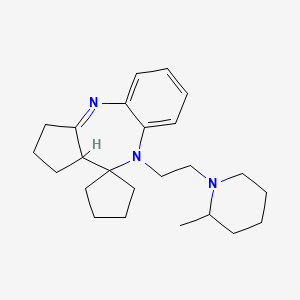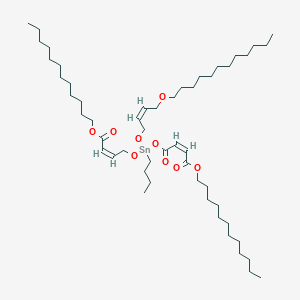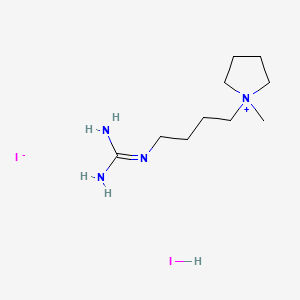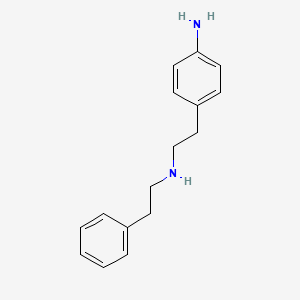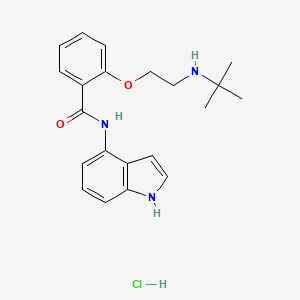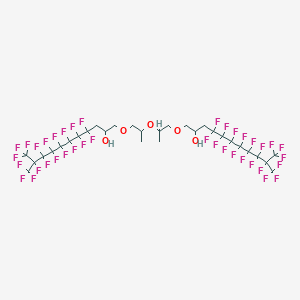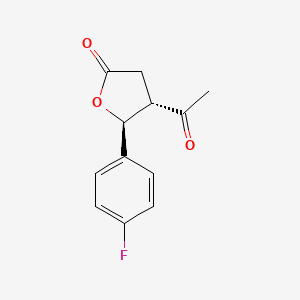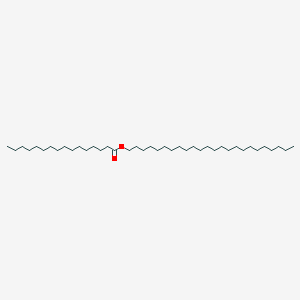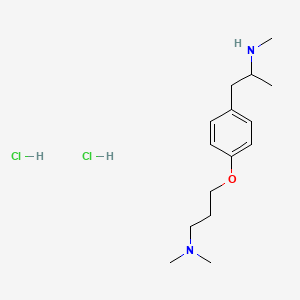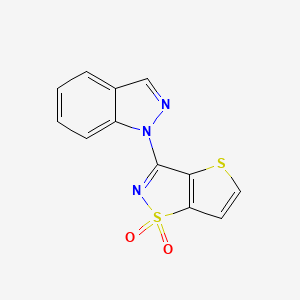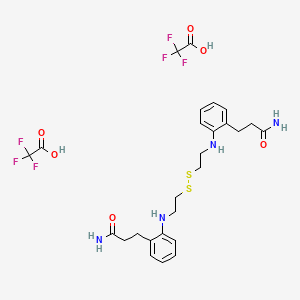
N,N'-Bis(phenylalanine)cystamine bis(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of two phenylalanine molecules linked by a cystamine bridge, with each phenylalanine molecule further associated with trifluoroacetate groups. The presence of these functional groups imparts distinct chemical and biological characteristics to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) typically involves the following steps:
Formation of Phenylalanine Derivatives: The initial step involves the preparation of phenylalanine derivatives. This can be achieved by reacting phenylalanine with suitable protecting groups to prevent unwanted side reactions.
Formation of Cystamine Bridge: The next step involves the formation of the cystamine bridge. This is typically achieved by reacting cystamine with the protected phenylalanine derivatives under controlled conditions.
Deprotection and Trifluoroacetate Addition: The final step involves the removal of the protecting groups followed by the addition of trifluoroacetate groups to the phenylalanine molecules.
Industrial Production Methods
Industrial production of N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cystamine bridge, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds in the cystamine bridge, reverting it to its original form.
Substitution: The phenylalanine moieties can undergo substitution reactions, where the trifluoroacetate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Substitution reactions often require nucleophilic reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cystamine bridge results in the formation of disulfide bonds, while reduction leads to the cleavage of these bonds.
Applications De Recherche Scientifique
N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form disulfide bonds makes it a valuable tool for investigating redox biology.
Medicine: The compound has potential therapeutic applications, particularly in drug delivery systems. Its ability to undergo controlled chemical reactions makes it suitable for targeted drug release.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) involves its ability to undergo controlled chemical reactions. The cystamine bridge can form and break disulfide bonds, allowing the compound to act as a redox-active molecule. This property is particularly useful in biological systems, where redox reactions play a crucial role in cellular processes. The phenylalanine moieties can interact with various molecular targets, influencing protein structure and function.
Comparaison Avec Des Composés Similaires
N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) can be compared with other similar compounds, such as:
N,N’-Bis(acryloyl)cystamine: This compound also contains a cystamine bridge but has acryloyl groups instead of phenylalanine and trifluoroacetate. It is used as a cross-linker in polymer chemistry.
N,N’-Bis(lysine)cystamine: Similar to N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate), this compound contains lysine instead of phenylalanine. It is used in peptide synthesis and protein engineering.
The uniqueness of N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) lies in its combination of phenylalanine and trifluoroacetate groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
117507-07-0 |
|---|---|
Formule moléculaire |
C26H32F6N4O6S2 |
Poids moléculaire |
674.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-(3-amino-3-oxopropyl)anilino]ethyldisulfanyl]ethylamino]phenyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H30N4O2S2.2C2HF3O2/c23-21(27)11-9-17-5-1-3-7-19(17)25-13-15-29-30-16-14-26-20-8-4-2-6-18(20)10-12-22(24)28;2*3-2(4,5)1(6)7/h1-8,25-26H,9-16H2,(H2,23,27)(H2,24,28);2*(H,6,7) |
Clé InChI |
PTABHXKVDWVSTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)N)NCCSSCCNC2=CC=CC=C2CCC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


